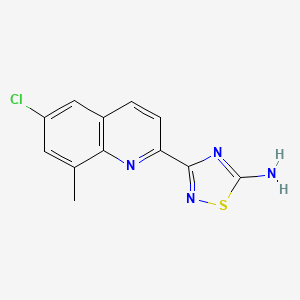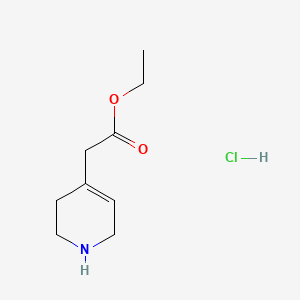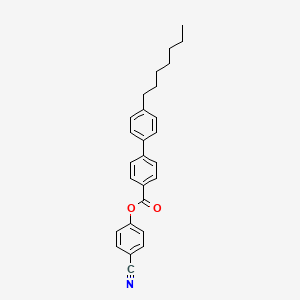
Methyl 3-fluoro-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-6-methoxypicolinate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, featuring a fluorine atom at the 3-position and a methoxy group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-6-methoxypicolinate typically involves the following steps:
Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: A fluorination reaction is then performed to obtain 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-fluoro-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-6-methoxypicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-6-methoxypicolinate involves its interaction with molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 3-fluoro-4-methoxybenzoate: This compound has a similar structure but differs in the position of the methoxy group and the aromatic ring system.
3-Fluoro-6-methoxypyridine: A simpler analog without the ester functional group.
Uniqueness: Methyl 3-fluoro-6-methoxypicolinate is unique due to the combination of the fluorine atom and the methoxy group on the pyridine ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
methyl 3-fluoro-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 |
Clave InChI |
KOQHRBJXTLFZPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)












